tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate: is an organic compound that features a pyrrolidine ring substituted with an iodomethyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Iodination: The hydroxyl group is converted to an iodomethyl group using reagents such as iodine and triphenylphosphine in the presence of imidazole.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted products.
Oxidation Reactions: The iodomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Substituted pyrrolidine derivatives.
Oxidation: Pyrrolidine-1-carboxylic acid derivatives.
Reduction: Pyrrolidine-1-methanol derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl ester can serve as a protecting group for carboxylic acids in multi-step synthesis.
Biology and Medicine:
Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Bioconjugation: The iodomethyl group can be used for bioconjugation reactions to attach biomolecules to various substrates.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action for tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate depends on its specific application. In nucleophilic substitution reactions, the iodomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the iodomethyl group is converted to a carboxylic acid through a series of electron transfer steps.
Comparison with Similar Compounds
tert-Butyl (2R)-2-(bromomethyl)pyrrolidine-1-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
tert-Butyl (2R)-2-(chloromethyl)pyrrolidine-1-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
tert-Butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.
Uniqueness: The presence of the iodomethyl group in tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate makes it more reactive in nucleophilic substitution reactions compared to its bromo and chloro analogs. The iodomethyl group is a better leaving group, facilitating faster and more efficient reactions.
Properties
CAS No. |
1260610-71-6; 338945-22-5 |
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Molecular Formula |
C10H18INO2 |
Molecular Weight |
311.163 |
IUPAC Name |
tert-butyl (2R)-2-(iodomethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
QCETXLFSWJGTAZ-MRVPVSSYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC1CI |
solubility |
not available |
Origin of Product |
United States |
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